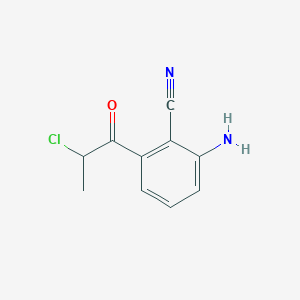

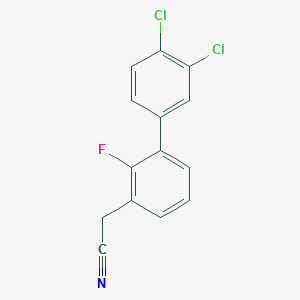

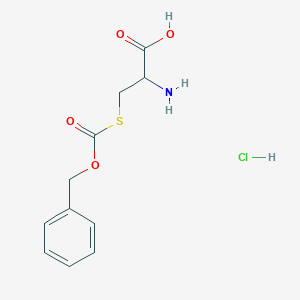

![molecular formula C21H17ClF4N4O4 B14054031 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)

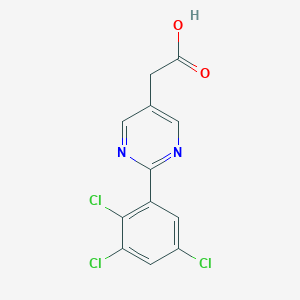

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Regorafenib hydrate is an oral multi-kinase inhibitor developed by Bayer. It is primarily used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound works by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib hydrate involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. This intermediate is then subjected to further nucleophilic addition to obtain Regorafenib . Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium .

Industrial Production Methods: Industrial production of Regorafenib hydrate focuses on optimizing yield and purity while minimizing costs. The process avoids using column chromatography to isolate intermediates, which reduces reaction requirements and is cost-saving . This optimized route increases the overall yield from 35.0% to 57.0% and purity from 97.0% to 99.8% .

Analyse Des Réactions Chimiques

Types of Reactions: Regorafenib hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium . The conditions for these reactions are carefully controlled to ensure high yield and purity.

Major Products: The major product formed from these reactions is Regorafenib itself, which is then converted into its hydrate form for medical use .

Applications De Recherche Scientifique

Regorafenib hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . In chemistry and biology, it serves as a valuable tool for studying kinase inhibition and its effects on tumor growth and angiogenesis . Industrially, it is produced in large quantities for pharmaceutical use .

Mécanisme D'action

Regorafenib hydrate exerts its effects by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . Specifically, it targets vascular endothelial growth factor receptors 1-3, KIT, PDGFR-alpha, PDGFR-beta, RET, FGFR1 and 2, TIE2, DDR2, TrkA, Eph2A, and RAF-1 . By inhibiting these kinases, Regorafenib hydrate effectively slows down or stops the growth of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Regorafenib hydrate include Sorafenib, Trifluridine/Tipiracil, and Bevacizumab .

Uniqueness: Regorafenib hydrate is unique due to its broad spectrum of kinase inhibition, which gives it a distinct biochemical profile and pharmacological potency . Unlike Sorafenib, which is structurally related but lacks a fluorine atom, Regorafenib hydrate has broader antiangiogenic properties and more promising antineoplastic activities .

Propriétés

Formule moléculaire |

C21H17ClF4N4O4 |

|---|---|

Poids moléculaire |

500.8 g/mol |

Nom IUPAC |

4-[4-[[3-chloro-4-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate |

InChI |

InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-14(15(22)8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 |

Clé InChI |

JPJZGOHCCWOLKE-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl)F.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

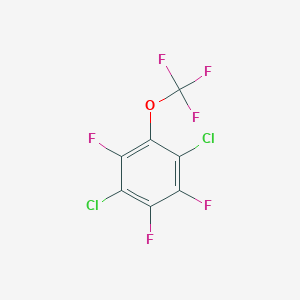

![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)